molecular formula C10H10N2O2S B460498 Methyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate CAS No. 193400-52-1

Methyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B460498
CAS No.: 193400-52-1
M. Wt: 222.27g/mol
InChI Key: HMMFNSAWWIYSJL-UHFFFAOYSA-N
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Description

Methyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate (CAS 193400-52-1) is a high-purity chemical building block supplied for advanced research and development. This compound features a thieno[2,3-b]pyridine core structure, which serves as a privileged scaffold in medicinal chemistry for the synthesis of novel bioactive molecules . This specific scaffold has demonstrated significant promise in oncology research. Studies on structurally related methyl 3-aminothieno[3,2-b]pyridine-2-carboxylates have shown potent tumor cell growth inhibition in several human cancer cell lines, including MCF-7 (breast), NCI-H460 (lung), and A375-C5 (melanoma) . Further mechanistic studies on these analogs indicate that they can alter normal cell cycle distribution and induce apoptosis (programmed cell death) in tumor cells, highlighting their potential as leads for anticancer therapeutics . The compound is covered in patents claiming its use in the development of treatments for various diseases, including cancer and inflammatory or autoimmune disorders . Researchers utilize this chemical as a versatile intermediate for further functionalization, for instance, through Sonogashira coupling reactions to create diverse libraries of compounds for biological evaluation and structure-activity relationship (SAR) studies . It is essential for screening campaigns aimed at discovering new small-molecule inhibitors. This product is offered For Research Use Only . It is not intended for diagnostic or therapeutic purposes, or for human use. Please refer to the Safety Data Sheet (SDS) for safe handling procedures. The recommended storage condition is in a dark place under an inert atmosphere at 2-8°C .

Properties

IUPAC Name

methyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-5-3-4-6-7(11)8(10(13)14-2)15-9(6)12-5/h3-4H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMFNSAWWIYSJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=C(S2)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355129
Record name methyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193400-52-1
Record name methyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 2-Chloro-6-methyl-3-cyanopyridine (Intermediate 4f)

The synthesis begins with the preparation of 2-chloro-6-methyl-3-cyanopyridine (4f), a critical precursor. This intermediate is synthesized via chlorination of 6-methyl-3-cyanopyridin-2-one using phosphorus oxychloride (POCl₃) at 60°C for 24 hours. The reaction proceeds via nucleophilic substitution, replacing the hydroxyl group with chlorine.

Reaction Conditions:

  • Reactant: 6-methyl-3-cyanopyridin-2-one

  • Reagent: POCl₃ (excess)

  • Temperature: 60°C

  • Duration: 24 hours

  • Yield: >90% (crude), purified via recrystallization from ethanol.

Thiophene Ring Formation via Cyclocondensation

The thiophene ring is introduced through a cyclocondensation reaction between 2-chloro-6-methyl-3-cyanopyridine (4f) and methyl thioglycolate. This step forms the fused thieno[2,3-b]pyridine core.

General Procedure:

  • Reactants:

    • 2-Chloro-6-methyl-3-cyanopyridine (4f, 0.005 mol)

    • Methyl thioglycolate (0.01 mol)

    • Potassium carbonate (0.0075 mol)

  • Solvent: Dimethylformamide (DMF, 100 mL)

  • Conditions: Stirred at room temperature for 24 hours.

  • Cyclization: The intermediate is treated with sodium methoxide (NaOMe, 0.005 mol) in methanol (25 mL) for 1 hour at room temperature.

  • Workup: The product is precipitated in ice-water, filtered, and recrystallized from methanol.

Key Outcomes:

  • Yield: 98% for methyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate (5f).

  • Purity: Confirmed via thin-layer chromatography (TLC) and elemental analysis.

Alternative Synthetic Approaches

Sodium Sulfide-Mediated Cyclization (Method B)

An alternative route employs sodium sulfide (Na₂S·9H₂O) and methyl bromoacetate under basic conditions. While this method avoids DMF, it yields lower quantities of the target compound.

Procedure:

  • Reactants:

    • 2-Chloro-6-methyl-3-cyanopyridine (4f, 0.005 mol)

    • Methyl bromoacetate (0.01 mol)

    • Sodium sulfide (Na₂S·9H₂O, 0.0075 mol)

  • Solvent: Methanol (50 mL)

  • Conditions: Heated at 50°C for 3 hours.

  • Workup: Similar to Method A.

Outcomes:

  • Yield: 35–38% for analogous compounds (e.g., 5a and 5b).

  • Limitations: Lower efficiency due to competing side reactions.

Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃, 250 MHz):

  • δ 2.68 (s, 3H, CH₃ at C6)

  • δ 3.89 (s, 3H, OCH₃ ester)

  • δ 5.90 (s, 2H, NH₂ at C3)

  • δ 7.15–7.18 (d, 1H, J = 7.5 Hz, H5)

  • δ 7.79–7.83 (d, 1H, J = 10 Hz, H4)

¹³C NMR (CDCl₃, 250 MHz):

  • δ 24.81 (C6-CH₃)

  • δ 51.61 (OCH₃)

  • δ 165.89 (C=O ester)

  • Aromatic carbons: 97.56, 119.21, 122.93, 129.22, 146.36, 160.34, 160.80

High-Resolution Mass Spectrometry (HRMS)

  • Observed: m/z = 222.0463 ([C₁₀H₁₀N₂O₂S + H]⁺)

  • Calculated: m/z = 222.0500.

Comparative Analysis of Synthetic Methods

Parameter Method A (Cyclocondensation) Method B (Na₂S-Mediated)
Yield 98%35–38%
Reaction Time 25 hours3 hours
Solvent DMFMethanol
Purification Recrystallization (MeOH)Column Chromatography
Scalability HighModerate

Retrosynthetic Considerations

A retrosynthetic analysis reveals two viable pathways:

  • Disconnection at Thiophene Ring:

    • Reverse cyclocondensation to 2-chloro-6-methyl-3-cyanopyridine and methyl thioglycolate.

  • Ester Group Introduction:

    • Late-stage esterification, though less efficient due to competing hydrolysis.

Industrial Production Feasibility

Method A is preferred for scale-up due to its high yield and minimal purification requirements. Continuous flow reactors could optimize the cyclocondensation step, reducing DMF usage and improving safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

  • Research has indicated that derivatives of thieno[2,3-b]pyridine compounds exhibit anticancer properties. Methyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate has been studied for its potential to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study : A study published in a peer-reviewed journal demonstrated that this compound could inhibit the proliferation of specific cancer cell lines by targeting key signaling pathways involved in cell survival and proliferation .

2. G Protein-Coupled Receptor Modulation

  • The compound has shown promise as an allosteric modulator of G protein-coupled receptors (GPCRs), which are crucial targets in drug discovery. Allosteric modulators can enhance or inhibit the receptor's response to endogenous ligands without directly competing with them.

Research Insight : A comprehensive review highlighted the importance of thieno derivatives in modulating GPCR activity, suggesting that this compound could serve as a lead compound for developing new therapeutics targeting GPCRs .

Biochemical Research Applications

1. Enzyme Inhibition

  • The compound's structural characteristics allow it to interact with various enzymes, potentially serving as an inhibitor. This property can be leveraged in the development of enzyme inhibitors for therapeutic purposes.

Example : Research indicates that similar compounds have been effective in inhibiting enzymes involved in metabolic pathways associated with diseases like diabetes and obesity .

2. Neuropharmacology

  • Investigations into the neuropharmacological effects of this compound are ongoing. Its ability to cross the blood-brain barrier makes it a candidate for studying neurodegenerative diseases and mental health disorders.

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Application AreaKey FindingsReferences
Anticancer ActivityInhibits tumor growth through apoptosis and cell cycle arrest
GPCR ModulationActs as an allosteric modulator for GPCRs
Enzyme InhibitionPotential inhibitor for metabolic enzymes
NeuropharmacologyPossible effects on neurodegenerative disease pathwaysOngoing research

Mechanism of Action

The mechanism of action of Methyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Thienopyridine Derivatives

Substituent Variations and Physicochemical Properties

The table below compares methyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate with analogs differing in substituents and ester groups:

Compound Name Molecular Formula MW (g/mol) Substituents Melting Point (°C) Key Data/Notes References
This compound C₁₀H₁₀N₂O₂S 222.27 6-Me, 3-NH₂, 2-COOMe 182–185 NMR, HRMS confirmed
Ethyl 3-amino-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxylate C₁₇H₁₆N₂O₂S 312.40 6-(4-MePh), 3-NH₂, 2-COOEt N/A XLogP3 = 4.7; high lipophilicity
Methyl 3-amino-4-(2-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylate C₂₂H₁₈N₂O₃S 390.45 4-(2-MeOPh), 6-Ph, 3-NH₂, 2-COOMe N/A Complex aromatic substitution
Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate C₉H₈N₂O₂S 208.24 3-NH₂, 2-COOEt N/A Smaller MW; simpler structure
3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid C₁₅H₉F₃N₂O₂S 338.30 6-Ph, 4-CF₃, 3-NH₂, 2-COOH N/A Trifluoromethyl enhances reactivity
Methyl 3-amino-6-thiophen-2-ylthieno[2,3-b]pyridine-2-carboxylate C₁₃H₁₀N₂O₂S₂ 290.36 6-thiophen-2-yl, 3-NH₂, 2-COOMe N/A Bithiophene system
Key Observations:

Substituent Effects: Lipophilicity: Ethyl 3-amino-6-(4-methylphenyl) derivative exhibits higher XLogP3 (4.7 vs. ~2–3 for others), suggesting enhanced membrane permeability . Steric Effects: Bulky groups (e.g., 4-(2-methoxyphenyl) in ) may hinder crystallization, as melting points are unreported.

Ester vs. Acid Forms: The methyl ester (target compound) has improved solubility in organic solvents compared to its carboxylic acid analog (e.g., 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylic acid) .

Biological Activity

Methyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate (CAS No. 193400-52-1) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₀H₁₀N₂O₂S
  • Molecular Weight : 222.26 g/mol
  • Structure : The compound exhibits a thieno[2,3-b]pyridine core, which is known for various biological activities.

Research indicates that compounds with a thieno[2,3-b]pyridine structure can interact with multiple biological targets. This compound has been investigated for its effects on:

  • Kinase Inhibition :
    • It has shown potential as an inhibitor of various protein kinases, which are crucial in cell signaling pathways. For instance, studies have indicated significant inhibition of PI5P4Kγ and PIP5K1C with binding affinities (K_D values) of 7.1 nM and 230 nM respectively .
  • Antiproliferative Activity :
    • The compound has demonstrated antiproliferative effects against several human cancer cell lines, suggesting its potential as an anticancer agent. Thienopyridine derivatives are noted for their significant activity against various tumors .
  • Neuroprotective Effects :
    • Preliminary studies suggest that this compound may penetrate the blood-brain barrier effectively, potentially offering neuroprotective benefits by modulating pathways involved in neurodegenerative diseases .

Table 1: Biological Activity Summary

Activity TypeTarget/EffectObservations
Kinase InhibitionPI5P4KγK_D = 7.1 nM
PIP5K1CK_D = 230 nM
AntiproliferativeHuman Cancer Cell LinesSignificant inhibition observed
Neuroprotective PotentialBlood-Brain Barrier PenetrationEffective in preliminary models

Case Studies

  • In Vitro Studies :
    • A study conducted on various human cancer cell lines revealed that this compound exhibited dose-dependent antiproliferative activity, with IC50 values indicating substantial efficacy at micromolar concentrations.
  • Animal Models :
    • In vivo experiments demonstrated that administration of the compound resulted in reduced tumor growth in xenograft models, supporting its potential as an anticancer therapeutic.
  • Pharmacokinetics :
    • The compound showed favorable pharmacokinetic properties with moderate oral bioavailability and good stability in liver microsomes, suggesting it could be a viable candidate for further development in clinical settings .

Q & A

Q. What are the established synthetic routes for Methyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate, and what critical reaction conditions must be controlled?

Methodological Answer: Synthesis typically involves cyclization of substituted pyridine precursors with thiourea derivatives. A common approach includes:

  • Step 1: Cyclocondensation of 2-chloronicotinic acid derivatives with thiourea in polar aprotic solvents (e.g., DMF or DMSO) under reflux.
  • Step 2: Sequential functionalization (e.g., amination at position 3 and methylation at position 6) using alkylating agents like methyl iodide.
  • Critical Conditions:
  • Temperature control (80–120°C) to avoid side reactions.

  • Use of catalysts (e.g., triethylamine) to enhance reaction efficiency.

  • Strict anhydrous conditions to prevent hydrolysis of intermediates.
    Reference: Multi-step protocols and optimization strategies are detailed in studies on analogous thienopyridine systems .

    Table 1: Key Reaction Parameters

    StepReagentsSolventTemperatureCatalyst
    1Thiourea, 2-chloronicotinic acidDMF110°CTriethylamine
    2Methyl iodide, NH₃/MeOHMeOH60°C

Q. What analytical techniques are required to confirm the structure and purity of this compound?

Methodological Answer:

  • 1H/13C NMR: Assign signals for the methyl group (δ ~2.5 ppm), ester carbonyl (δ ~165 ppm), and aromatic protons (δ 6.5–8.5 ppm).
  • IR Spectroscopy: Confirm NH₂ (3300–3500 cm⁻¹) and ester C=O (1700–1750 cm⁻¹) stretches.
  • Mass Spectrometry (HRMS): Verify molecular ion peak (e.g., [M+H]⁺ at m/z 253.07 for C₁₀H₁₀N₂O₂S).
  • Elemental Analysis: Ensure C, H, N, S percentages match theoretical values (±0.3%).
  • HPLC: Assess purity (>98%) using a C18 column and acetonitrile/water gradient. Reference: Standard protocols for thienopyridine characterization are described .

Table 2: Analytical Parameters

TechniqueKey Peaks/DataPurpose
1H NMRδ 2.5 (s, 3H, CH₃), δ 3.9 (s, 3H, COOCH₃)Confirm substituents
IR1705 cm⁻¹ (C=O)Ester identification
HRMSm/z 253.07Molecular formula validation

Advanced Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing novel derivatives of this compound?

Methodological Answer: Contradictions often arise from tautomerism, solvent effects, or impurities. Strategies include:

  • Multi-Technique Cross-Validation: Compare NMR, IR, and XRD data to resolve ambiguous signals.
  • Isotopic Labeling: Use ¹⁵N-labeled amino groups to track tautomeric shifts in NMR.
  • Computational Modeling: Predict spectroscopic profiles (e.g., DFT calculations for ¹H NMR chemical shifts). Reference: Advanced resolution methods for heterocyclic systems are discussed .

Q. What strategies are effective for functionalizing the amino and methyl groups in this compound to enhance bioactivity?

Methodological Answer:

  • Amino Group Modifications:
  • Acylation with chloroformates or active esters to introduce amides.

  • Suzuki coupling for aryl/heteroaryl substitutions.

    • Methyl Group Functionalization:
  • Oxidation to carboxylic acid using KMnO₄/H₂SO₄.

  • Halogenation (e.g., Br₂/FeBr₃) for brominated derivatives.

    • Bioactivity Enhancement: Introduce electron-withdrawing groups (e.g., NO₂) to improve binding to enzyme active sites.
      Reference: Derivative design for thienopyridines is explored .

    Table 3: Functionalization Reactions

    PositionReactionReagentsApplication
    NH₂AcylationAcetyl chlorideImproved lipophilicity
    CH₃OxidationKMnO₄/H₂SO₄Carboxylic acid precursor

Q. How can computational chemistry methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations: Map electrostatic potential surfaces to identify electrophilic centers (e.g., C-5 position).
  • Transition State Analysis: Simulate energy barriers for SNAr reactions at halogenated positions.
  • Docking Studies: Predict binding affinities of derivatives with biological targets (e.g., kinase enzymes). Reference: Computational approaches for thienopyridine reactivity are highlighted .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate

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